N~1~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Overview
Description
N~1~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as MMMPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MMMPA is a peptide-based molecule that belongs to the family of protease inhibitors. Protease inhibitors are molecules that inhibit the activity of proteases, which are enzymes that play a crucial role in various biological processes. MMMPA has been found to inhibit the activity of several proteases, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
N~1~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide inhibits the activity of proteases by binding to their active sites. Proteases have a catalytic triad of amino acids that are essential for their activity. This compound binds to this catalytic triad, preventing the protease from carrying out its enzymatic activity. This mechanism of action makes this compound a potent protease inhibitor.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory effects by inhibiting the activity of inflammatory proteases. Additionally, this compound has been found to have anticoagulant effects by inhibiting the activity of blood coagulation proteases.
Advantages and Limitations for Lab Experiments
N~1~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has several advantages for lab experiments. It is a potent protease inhibitor that can be used to study the role of proteases in various biological processes. This compound is also a peptide-based molecule, which makes it easy to modify and optimize for specific applications. However, the synthesis of this compound is a complex process that requires expertise and specialized equipment. Additionally, this compound has a relatively short half-life, which can limit its applications in certain experiments.
Future Directions
There are several future directions for the research on N~1~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One potential application of this compound is in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to determine the efficacy of this compound as a cancer treatment. Another potential application of this compound is in the treatment of inflammatory disorders. This compound has been found to have anti-inflammatory effects by inhibiting the activity of inflammatory proteases. Further research is needed to determine the efficacy of this compound as an anti-inflammatory agent. Additionally, this compound can be modified and optimized for specific applications, such as the development of novel protease inhibitors for various diseases.
Scientific Research Applications
N~1~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of several proteases, including chymotrypsin, trypsin, and elastase. Proteases play a crucial role in various biological processes, such as blood coagulation, inflammation, and tissue remodeling. Dysregulated protease activity has been implicated in various diseases, such as cancer, inflammatory disorders, and cardiovascular diseases. This compound has been found to have potential therapeutic applications in these diseases.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-10-11-17(24-3)16(12-13)19-18(21)14(2)20(25(4,22)23)15-8-6-5-7-9-15/h5-12,14H,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBAGPKBOAAJGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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